molecular formula C8H16 B158901 4,4-Dimethyl-1-hexene CAS No. 1647-08-1

4,4-Dimethyl-1-hexene

Cat. No. B158901
CAS RN: 1647-08-1
M. Wt: 112.21 g/mol
InChI Key: SUJVAMIXNUAJEY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16 . It is an alkene, which means it contains a carbon-carbon double bond . The IUPAC name for this compound is 4,4-dimethylhex-1-ene . The molecular weight of 4,4-Dimethyl-1-hexene is 112.21 g/mol .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-1-hexene can be represented by the InChI string: InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5H,1,6-7H2,2-4H3 . This indicates that the molecule consists of eight carbon atoms and sixteen hydrogen atoms . The carbon atoms are arranged in a chain, with a double bond between the first and second carbon atoms . Two of the carbon atoms in the chain are each bonded to an additional methyl group (CH3), giving the molecule its name .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Dimethyl-1-hexene include a molecular weight of 112.21 g/mol . It has a computed XLogP3-AA value of 3.6, which is a measure of its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass are both 112.125200510 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 8 . The complexity of the molecule is 70.1 .

Scientific Research Applications

1. Renewable Fuel Production

4,4-Dimethyl-1-hexene, a derivative of 1-hexene, plays a significant role in the development of renewable fuels. Harvey and Meylemans (2014) outlined an efficient process for converting 1-hexene into jet and diesel fuels. They highlighted that the selective oligomerization of 1-hexene can lead to high-performance hydrocarbon fuels with characteristics suitable for both jet and diesel applications, suggesting its potential in renewable fuel synthesis (Harvey & Meylemans, 2014).

2. Polymerization Catalysts

1-Hexene, closely related to 4,4-Dimethyl-1-hexene, is used in isospecific polymerization processes. Yasumoto et al. (2013) investigated the use of non-bridged half-metallocene dimethyl complexes for the polymerization of 1-hexene, demonstrating their effectiveness as catalysts in this reaction (Yasumoto et al., 2013).

3. Catalytic Isomerization

The isomerization of 1-hexene, which is thermodynamically similar to 4,4-Dimethyl-1-hexene, has been studied extensively. Mitkova and Kurtev (2005) focused on the isomerization of 1-hexene catalyzed by ion exchange resins, providing insights into the reaction scheme and kinetics of this process, which are relevant to the study of 4,4-Dimethyl-1-hexene (Mitkova & Kurtev, 2005).

4. Dimerization to Branched Hexenes

Research by Comito et al. (2017) explored the dimerization of propylene to branched hexenes using Ni-MFU-4l, a solid catalyst. Their findings contribute to understanding the dimerization processes relevant to compounds like 4,4-Dimethyl-1-hexene (Comito et al., 2017).

5. Renewable Jet and Diesel Fuel Synthesis

Harvey and Quintana (2010) developed a method for the dimerization of 2-ethyl-1-hexene, a compound related to 4,4-Dimethyl-1-hexene, to create renewable jet and diesel fuels. This research demonstrates the potential of hexene derivatives in renewable energy applications (Harvey & Quintana, 2010).

properties

IUPAC Name

4,4-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJVAMIXNUAJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167799
Record name 4,4-Dimethyl-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1-hexene

CAS RN

1647-08-1
Record name 4,4-Dimethyl-1-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethyl-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexene, 4,4-dimethyl-
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
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Two major areas in advanced targets require lowdensity structural materials: a cushion of low-density plastic between the outer and inner pushers and a thin high-Z metal shell as an …
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Number of citations: 3 search.proquest.com
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Number of citations: 81 www.tandfonline.com
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